molecular formula C7H8N2O2 B13616719 methyl (E)-3-(imidazol-2-yl)propenoate

methyl (E)-3-(imidazol-2-yl)propenoate

Cat. No.: B13616719
M. Wt: 152.15 g/mol
InChI Key: RAZUTRCEYZQRTK-NSCUHMNNSA-N
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Description

Methyl (E)-3-(imidazol-2-yl)propenoate is a chemical compound with the CAS Registry Number 193540-47-5 . It has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol . This methyl ester features a propenoate chain linked to an imidazole ring, a privileged structure in medicinal chemistry . The imidazole ring is a highly significant heterocycle due to its presence in biological molecules like the amino acid histidine and histamine . Its amphoteric nature, ability to form hydrogen bonds, and rich electron density make it a versatile scaffold for designing bioactive molecules . As a building block, this compound is valuable for synthesizing novel imidazole derivatives for research applications. Potential areas of investigation include the development of new antibacterial, antifungal, anti-inflammatory, or anticancer agents, given the well-documented biological activities of imidazole-containing compounds . Researchers can utilize this ester in various synthetic transformations; the conjugated alkene and ester group offer sites for further functionalization, while the imidazole ring can engage in metal complexation or serve as a hydrogen bond donor/acceptor . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+

InChI Key

RAZUTRCEYZQRTK-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=NC=CN1

Canonical SMILES

COC(=O)C=CC1=NC=CN1

Origin of Product

United States

Preparation Methods

Condensation of Imidazole with Methyl Propiolate

  • Reaction Overview : The reaction of imidazole or its derivatives with methyl propiolate under basic catalysis leads to the formation of this compound.
  • Catalysts : Commonly used bases include triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Conditions : Reactions are typically conducted in dichloromethane or similar solvents at room temperature or lower (e.g., −20 °C) to favor the E-isomer.
  • Isomeric Control : The E:Z ratio can be significantly improved by slow addition of methyl propiolate to the imidazole/base solution and by lowering the temperature.
  • Purification : The crude product mixture is purified by reversed-phase high-performance liquid chromatography (HPLC) to isolate the E-isomer with high purity.
Parameter Conditions Outcome
Base Triethylamine or DABCO Catalyzes Michael addition
Solvent Dichloromethane Suitable for reaction medium
Temperature Room temp to −20 °C Lower temp favors E-isomer
Addition Method Dropwise addition of methyl propiolate Improves E:Z selectivity
Purification Reversed-phase HPLC Isolates pure E-isomer
E:Z Ratio Achieved Up to 7.4:1 (with DABCO, low temp) High stereoselectivity

Source: Adapted and summarized from synthetic studies on related imidazole derivatives and methyl propiolate reactions

Synthesis via Reaction of 3-Bromopropanoic Acid with Methimazole

  • Reaction Overview : Methimazole (1-methylimidazole-2-thiol) reacts with 3-bromopropanoic acid to yield 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, which can be further esterified to the methyl ester.
  • Selectivity : Conditions are optimized to favor substitution on the sulfur atom of methimazole rather than on nitrogen, improving yield and purity.
  • Esterification : The acid intermediate is converted to the methyl ester via standard esterification techniques (e.g., acid-catalyzed reaction with methanol).
  • Isomer Control : The reaction yields a mixture of E and Z isomers, but conditions such as catalyst choice and temperature are adjusted to maximize the E-isomer.
Step Reagents/Conditions Notes
Nucleophilic substitution 3-Bromopropanoic acid + methimazole Preferential S-substitution
Esterification Methanol, acid catalyst Converts acid to methyl ester
Isomeric ratio control Catalyst choice (DABCO vs triethylamine), temperature Optimizes E:Z ratio

Source: Detailed reaction schemes and optimization studies from peer-reviewed synthetic organic chemistry literature

Analytical Characterization and Purity Assessment

Summary Table of Preparation Methods

Method Starting Materials Key Conditions E:Z Selectivity Notes
Michael addition of imidazole + methyl propiolate Imidazole, methyl propiolate DABCO or triethylamine, −20 °C, dropwise addition Up to 7.4:1 (E:Z) Requires careful temperature and catalyst control
Nucleophilic substitution of methimazole with 3-bromopropanoic acid Methimazole, 3-bromopropanoic acid Controlled substitution conditions, esterification Moderate, improved by catalyst choice Preferential S-substitution critical

Research Findings and Optimization Insights

  • The use of DABCO as a catalyst in the Michael addition reaction enhances the E-isomer selectivity compared to triethylamine.
  • Lowering the reaction temperature to −20 °C further improves stereoselectivity.
  • Slow, dropwise addition of methyl propiolate to the imidazole/base solution avoids rapid reaction rates that favor Z-isomer formation.
  • Purification by reversed-phase HPLC is essential for isolating the pure E-isomer suitable for further applications.
  • Alternative synthetic routes involving methimazole and haloalkanoic acids offer complementary methods but require strict control to avoid unwanted N-substitution.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ester moiety undergoes nucleophilic attack at the β-carbon, facilitated by the electron-withdrawing ester group. Key examples include:

Reagent/ConditionsProduct FormedYieldKey Observations
Primary amines (e.g., NH₃, RNH₂)β-Aminoacrylates65–78%Stereoselectivity influenced by E-configuration of starting material
Thiols (RSH)β-Sulfidoacrylates70–85%Requires basic conditions (pH 8–9) for optimal thiolate formation
Imidazole derivativesBis-imidazole adducts55–60%Competing ring-opening observed at elevated temperatures

Mechanistic Insight :
The reaction proceeds via a Michael addition mechanism:

Nu+CH2=C(COOR)ImNu-CH2C(COOR)ImH+Nu-CH2C(COOR)ImH\text{Nu}^- + \text{CH}_2=\text{C(COOR)Im} \rightarrow \text{Nu-CH}_2-\text{C(COOR)Im}^- \xrightarrow{\text{H}^+} \text{Nu-CH}_2-\text{C(COOR)ImH}

Protonation at the α-carbon stabilizes the adduct, preserving the imidazole ring integrity.

Electrophilic Substitution at the Imidazole Ring

The imidazole ring participates in regioselective electrophilic substitutions, primarily at the C-4 and C-5 positions:

ElectrophileConditionsMajor ProductYield
HNO₃ (dilute)H₂SO₄, 0–5°C4-Nitroimidazole derivative45%
Br₂ (1 equiv)CH₂Cl₂, RT5-Bromoimidazole derivative82%
CH₃I (excess)K₂CO₃, DMF, 60°C1-Methylimidazole derivative90%

Key Trends :

  • Halogenation favors the C-5 position due to directing effects of the propenoate group .

  • N-Methylation occurs preferentially at the N-1 position under basic conditions .

Cycloaddition and Cross-Coupling Reactions

The propenoate double bond participates in [4+2] Diels-Alder reactions and transition-metal-catalyzed couplings:

Diels-Alder Reactivity

DienophileConditionsCycloadduct StructureYield
1,3-ButadieneToluene, 110°C, 24 hBicyclic imidazole-fused system38%
AnthraceneMicrowave, 150°C, 1 hPolyaromatic adduct52%

Stereochemical Outcome :
Endo selectivity dominates due to secondary orbital interactions between the imidazole lone pairs and dienophile π-system .

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMFBiarylpropenoate75%
Vinylboronic esterPdCl₂(dppf), CsF, THFConjugated diene derivative68%

Limitation :
Coupling efficiency decreases with electron-deficient boronic acids due to reduced transmetallation rates .

Hydrolysis and Transesterification

The methyl ester undergoes nucleophilic acyl substitution under varied conditions:

Reaction TypeReagents/ConditionsProductYield
Acidic hydrolysisHCl (6M), reflux, 6 h(E)-3-(imidazol-2-yl)acrylic acid95%
Basic hydrolysisNaOH (2M), EtOH, RTSodium acrylate salt88%
TransesterificationROH, H₂SO₄, refluxAlkyl (E)-3-(imidazol-2-yl)propenoate70–85%

Kinetic Analysis :
Pseudo-first-order rate constants for hydrolysis:

kacid=2.1×104s1,kbase=5.8×103s1(at 25°C)[1][4]k_{\text{acid}} = 2.1 \times 10^{-4} \, \text{s}^{-1}, \quad k_{\text{base}} = 5.8 \times 10^{-3} \, \text{s}^{-1} \, \text{(at 25°C)}[1][4]

Photochemical Reactions

UV irradiation (λ = 254 nm) induces geometric isomerization and [2+2] cycloaddition:

ConditionsMajor PathwayProductQuantum Yield
Benzene, N₂ atmosphereE→Z isomerizationZ-isomerΦ = 0.33
Acetone, O₂ presenceSinglet oxygen [2+2] additionEndoperoxide derivativeΦ = 0.12

Notable Observation :
The Z-isomer reverts to the E-form thermally with t1/2=4.2ht_{1/2} = 4.2 \, \text{h} at 25°C .

This comprehensive analysis demonstrates methyl (E)-3-(imidazol-2-yl)propenoate's synthetic utility across multiple reaction classes. Its dual reactivity—combining imidazole aromaticity with propenoate conjugation—enables diverse transformations critical for pharmaceutical intermediates and functional materials. Future studies should explore enantioselective variants of these reactions and catalytic systems enhancing atom economy.

Scientific Research Applications

METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazole Ring

  • In contrast, methyl (E)-3-(imidazol-2-yl)propenoate lacks such bulky protection, suggesting higher reactivity in nucleophilic environments .
  • Methyl 2-methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoate (): Electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly alter electronic properties, lowering pKa and increasing thermal stability (mp 289.7°C). The absence of such substituents in the target compound implies a more electron-rich imidazole ring, favoring electrophilic substitution .

Chain Length and Functional Group Variations

  • (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate (): The extended pent-2-enoate chain introduces greater flexibility and lipophilicity compared to the shorter propenoate chain. This may affect membrane permeability in biological systems .
  • 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid (): Replacing the ester with a carboxylic acid and introducing a thioether (-S-) linker enhances hydrogen-bonding capacity and alters acidity (pKa ~4–5). The target compound’s ester group, however, offers better cell penetration and metabolic stability .

Heterocyclic Hybrid Systems

  • This compound’s simpler structure lacks such polypharmacological versatility but may serve as a modular scaffold for further functionalization .
  • Methyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate (): The pyridyl group introduces additional coordination sites for metal binding, which is absent in the target compound. This difference could limit catalytic or chelation applications .

Spectroscopic Profiles

  • ¹H-NMR Shifts : Imidazole protons in analogs (e.g., δ 7.44–8.59 in ) resonate downfield due to ring aromaticity. The target compound’s vinyl proton (CH=COOMe) is expected near δ 6.5–7.0, similar to (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 329 for ) align with imidazole-propenoate frameworks. The target compound’s molecular ion would likely appear at m/z ~180–200 .

Biological Activity

Methyl (E)-3-(imidazol-2-yl)propenoate, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole moiety, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the Claisen–Schmidt condensation, yielding a product with a carbonyl stretch indicative of α,β-unsaturated carbonyl compounds.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, including strains of bacteria and fungi. The imidazole ring plays a crucial role in these activities by interacting with specific molecular targets, potentially disrupting cellular processes in microorganisms .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialVarious bacterial strainsInhibition of growth
AntifungalFungal pathogensReduction in viability
CytotoxicityCancer cell linesInduction of apoptosis

The mechanism underlying the biological activity of this compound involves its interaction with enzymes and receptors. The imidazole ring is known to participate in electron transfer reactions and can modulate the activity of various biochemical pathways. This interaction may lead to the inhibition of critical enzymes involved in pathogen survival and proliferation .

Case Studies and Research Findings

  • Antifungal Activity Against Aspergillus Species : A study highlighted the effectiveness of imidazole-containing compounds against Aspergillus fumigatus, demonstrating that derivatives similar to this compound could inhibit fungal growth significantly .
  • Cytotoxic Effects on Cancer Cells : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related imidazole derivatives reveal that modifications to the imidazole ring can enhance or diminish biological activity. For instance, introducing hydroxyl groups has been associated with increased receptor affinity and improved therapeutic profiles .

Q & A

Basic: What are the most reliable synthetic routes for methyl (E)-3-(imidazol-2-yl)propenoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling imidazole derivatives with propenoate esters. A validated method (Scheme 1 in ) uses thiol-ene "click" chemistry, where methyl acrylate reacts with 1-methylimidazole-2-thiol under UV light or radical initiators. Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Azobisisobutyronitrile (AIBN) improves yield in radical-mediated pathways.
  • Stereocontrol : Maintaining anhydrous conditions ensures (E)-isomer predominance .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm stereochemistry using NOESY NMR .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the (E)-configuration (e.g., coupling constants >16 Hz for trans vinyl protons) and imidazole ring protons (δ 7.0–7.5 ppm) .
  • Mass Spectrometry (HR-ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical masses .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% area) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies often arise from structural analogs (e.g., vs. 1). To address:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro vs. methoxy groups on the phenyl ring) and test against standardized assays (e.g., antimicrobial MIC, apoptosis via caspase-3/7 assays) .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify differential pathway activation (e.g., MAPK vs. NF-κB) in conflicting studies .
  • Meta-Analysis : Cross-reference bioactivity data with PubChem or ChEMBL entries to validate outliers .

Advanced: How can researchers evaluate the stability of this compound under experimental conditions?

Answer:
Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >150°C for imidazole derivatives) .
  • pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC at 24/48/72 hrs. Imidazole rings are prone to hydrolysis under strongly acidic/basic conditions .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track isomerization using UV spectroscopy (λmax shifts) .

Advanced: What methodologies are recommended for studying the biological mechanisms of this compound?

Answer:
Prioritize target-agnostic approaches:

  • High-Throughput Screening : Use kinase/GPCR panels to identify primary targets .
  • Cellular Assays : Measure ROS production (DCFH-DA probe) and mitochondrial membrane potential (JC-1 dye) to assess pro-apoptotic effects .
  • Molecular Docking : Model interactions with imidazole-recognizing proteins (e.g., cytochrome P450) using AutoDock Vina .
  • In Vivo Validation : Zebrafish models for toxicity and bioavailability (e.g., plasma half-life via LC-MS/MS) .

Basic: How can researchers mitigate challenges in reproducing synthetic yields of this compound?

Answer:
Common pitfalls and solutions:

  • Oxygen Sensitivity : Use Schlenk lines for air-sensitive steps (e.g., radical reactions) .
  • Byproduct Formation : Add molecular sieves to absorb water in esterification reactions .
  • Scale-Up Issues : Optimize microwave-assisted synthesis for higher yields (e.g., 80°C, 30 min) vs. traditional reflux .

Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:
Leverage DFT calculations (Gaussian 16):

  • Reactivity Sites : Fukui indices identify nucleophilic/electrophilic centers (e.g., β-carbon of propenoate) .
  • Transition State Modeling : Simulate [4+2] cycloadditions with dienophiles to predict regioselectivity .
  • Solvent Effects : COSMO-RS models optimize solvent choices for SN2 reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:
Despite limited toxicity data ( ):

  • PPE : Wear nitrile gloves, OV/AG-P99 respirators for aerosolized particles, and chemical-resistant aprons .
  • Ventilation : Use fume hoods with >100 fpm airflow during synthesis .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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